REACTION_CXSMILES
|
O.[NH2:2][C:3]1[N:8]=[C:7]([CH:9]2[CH2:11][CH2:10]2)[N:6]=[C:5]([C:12]([OH:14])=[O:13])[C:4]=1[Cl:15].S(Cl)(Cl)=O.[OH-].[Na+].Cl.[CH3:23]O>>[NH2:2][C:3]1[N:8]=[C:7]([CH:9]2[CH2:11][CH2:10]2)[N:6]=[C:5]([C:12]([O:14][CH3:23])=[O:13])[C:4]=1[Cl:15] |f:0.1,3.4|
|
Name
|
solid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
6-amino-5-chloro-2-cyclopropyl-4-pyrimidinecarboxylic acid monohydrate
|
Quantity
|
144 g
|
Type
|
reactant
|
Smiles
|
O.NC1=C(C(=NC(=N1)C1CC1)C(=O)O)Cl
|
Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
115 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
80 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 1-L flask equipped with a nitrogen bubbler
|
Type
|
CUSTOM
|
Details
|
connected to a trap
|
Type
|
ADDITION
|
Details
|
caustic-containing scrubber, an addition funnel
|
Type
|
TEMPERATURE
|
Details
|
reflux condenser
|
Type
|
TEMPERATURE
|
Details
|
with cooling
|
Type
|
CONCENTRATION
|
Details
|
The resulting mixture was concentrated at 40-45° C./6 kPa
|
Type
|
CUSTOM
|
Details
|
to remove excess methanol (about 300 mL)
|
Type
|
ADDITION
|
Details
|
the reaction mixture was diluted with water (580 mL)
|
Type
|
ADDITION
|
Details
|
Phenolphthalein (5 mg) was added
|
Type
|
TEMPERATURE
|
Details
|
with cooling at 10-25° C.
|
Type
|
TEMPERATURE
|
Details
|
The resulting slurry was cooled to 5° C.
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
The filtered wet cake was washed with water
|
Type
|
CUSTOM
|
Details
|
dried to constant weight at 50° C./6 kPa
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C(=NC(=N1)C1CC1)C(=O)OC)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 123 g | |
YIELD: PERCENTYIELD | 80% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |